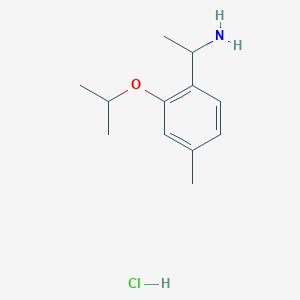
1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride
説明
1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Isopropoxy-4-methylphenyl)ethylamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2203843-09-6
- Molecular Formula : C12H17ClN2O
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as an antibacterial agent.
- Antidepressant Effects : Research has shown that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.
- Cytotoxicity : In vitro studies have indicated that the compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various receptors and enzymes:
- Receptor Interaction : The compound may modulate the activity of specific neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its cytotoxic effects on cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antidepressant | Modulates serotonin and norepinephrine levels | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Activity
In a study published in 2023, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential for development as an antibacterial agent.
Case Study 2: Antidepressant Effects
A pharmacological study conducted in 2024 explored the antidepressant-like effects of the compound in animal models. Results showed that administration led to increased levels of serotonin and norepinephrine in the brain, correlating with reduced depressive behaviors as measured by standard behavioral tests. This positions the compound as a promising candidate for further development in treating depression.
特性
IUPAC Name |
1-(4-methyl-2-propan-2-yloxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-8(2)14-12-7-9(3)5-6-11(12)10(4)13;/h5-8,10H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGBRYAYBCJORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















